(S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide
CAS No.:
Cat. No.: VC13799798
Molecular Formula: C23H25F6N3OS
Molecular Weight: 505.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25F6N3OS |
|---|---|
| Molecular Weight | 505.5 g/mol |
| IUPAC Name | (2S)-N-benzyl-2-[N-carbamothioyl-3,5-bis(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide |
| Standard InChI | InChI=1S/C23H25F6N3OS/c1-21(2,3)18(19(33)31(4)13-14-8-6-5-7-9-14)32(20(30)34)17-11-15(22(24,25)26)10-16(12-17)23(27,28)29/h5-12,18H,13H2,1-4H3,(H2,30,34)/t18-/m1/s1 |
| Standard InChI Key | DVGUMPCEHYSSLU-GOSISDBHSA-N |
| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)N(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=S)N |
| SMILES | CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=S)N |
| Canonical SMILES | CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=S)N |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide . Alternative designations include:
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(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide
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MFCD10567031 (Molecular Formula Catalog identifier)
Structural and Stereochemical Features
The molecule contains a central valinamide backbone substituted with:
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A benzyl group at the amide nitrogen
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A thioureido moiety linked to a 3,5-bis(trifluoromethyl)phenyl group
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Three methyl groups at positions 3 and 3' of the butanamide chain .
The S-configuration at the C2 chiral center critically influences its biological activity and intermolecular interactions .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 959979-30-7 | |
| Molecular Formula | C₂₃H₂₅F₆N₃OS | |
| Molecular Weight | 529.52 g/mol | |
| EC Number | 688-201-5 | |
| XLogP3 | 5.2 |
Synthesis and Analytical Characterization
Synthetic Routes
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests:
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Condensation of N-benzyl-N,3,3-trimethyl-L-valinamide with 3,5-bis(trifluoromethyl)phenyl isothiocyanate
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Chiral resolution via high-performance liquid chromatography (HPLC) to isolate the S-enantiomer .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic protons), 3.85 (d, J = 13.6 Hz, CH₂Ph), 2.95 (s, N-CH₃), 1.40 (s, C(CH₃)₂) .
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Limited aqueous solubility (<0.1 mg/mL at 25°C)
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High lipophilicity (XLogP3 = 5.2), favoring organic solvents like DMSO and dichloromethane .
Stability studies indicate decomposition above 150°C, with hydrolytic susceptibility at extreme pH .
Table 2: Computed Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Topological PSA | 76.5 Ų | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 6 | PubChem |
| Hydrogen Bond Donors | 2 | Cactvs |
Research Applications
Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl group enhances:
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Target binding affinity through hydrophobic interactions
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Metabolic stability via reduced oxidative metabolism .
Preliminary studies suggest activity against kinase targets, though specific therapeutic indications remain undisclosed .
Materials Science
Fluorine-rich derivatives like this compound are investigated for:
Comparative Analysis with Enantiomers
The R-enantiomer (CID 102296290) demonstrates distinct crystallographic packing and 18% reduced solubility in ethanol compared to the S-form . This enantiomeric divergence underscores the importance of stereochemical control in formulation development .
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